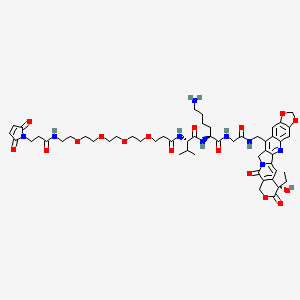
CID 6304902
Vue d'ensemble
Description
CID 6304902 is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 6304902 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 6304902 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Research and Medical Applications : CID 6304902 is used extensively in biological research and has potential medical applications in gene and cell therapies. This is achieved by controlling the dimerization of engineered FKBP12-containing fusion proteins, which is pivotal in many cellular processes (Keenan et al., 1998).
Control of Protein Localization in Living Cells : It facilitates the control of protein localization within living cells. This ability to control protein-protein interactions is significant for addressing biological questions, especially at subcellular levels (Aonbangkhen et al., 2018).
Peptide Identification in Mass Spectrometry : CID 6304902 aids in peptide identification by generating fragment ions from peptide cleavage. This is particularly useful in understanding complex reactions during collision-induced dissociation (CID) in mass spectrometry (Tabb et al., 2003).
Protein Function Study : It allows for unprecedented precision and spatiotemporal resolution in controlling protein function, which is crucial for studying various biological processes (Voss et al., 2015).
Cell Biology Applications : CID techniques solve numerous problems in cell biology and related fields, including issues like the "signaling paradox" and improving specificity in CID action (DeRose et al., 2013).
Software Engineering Applications : In the field of software engineering, CID 6304902 contributes to generating efficient and verified software, particularly in computing with infinite objects (Spreen, 2017).
Agricultural Science : In agricultural science, specifically in barley breeding, leaf carbon isotope discrimination (CID) using this compound is a reliable method for selecting high water use efficiency and productivity (Anyia et al., 2007).
Clinical Therapy : The CID project, including CID 6304902, is instrumental in iPSC-mediated approaches to clinical therapy, particularly in addressing the tumorigenic potential of undifferentiated iPSCs (Ando et al., 2015).
Chemical-Induced Disease Relation Extraction : It is also used in biomedical relation extraction, particularly in understanding the interaction between chemicals and diseases (Wei et al., 2016).
Propriétés
IUPAC Name |
(2Z)-6-methyl-2-(phenylhydrazinylidene)pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,14H,1H3/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOTZNZAKERBV-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NNC2=CC=CC=C2)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=N\NC2=CC=CC=C2)/C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6304902 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-[[8-(2,6-Difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]-1-isocyanoguanidine](/img/structure/B8193247.png)

![N-[3-hydroxy-1-[[1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide](/img/structure/B8193257.png)




![2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8193282.png)
![1-Hydroxy-13-[4-hydroxy-5-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B8193288.png)